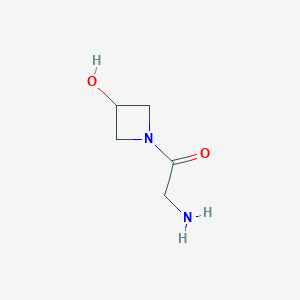

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one

説明

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a β-ketoamine derivative featuring a 3-hydroxyazetidine moiety. Azetidine, a four-membered saturated nitrogen-containing ring, confers unique steric and electronic properties compared to larger heterocycles like piperazine or pyrrolidine.

特性

IUPAC Name |

2-amino-1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHWJSGFTRATRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one primarily involves functionalizing azetidine derivatives with aminoethyl ketone moieties. The key synthetic strategies include:

Acetylation of Azetidin-3-ol:

Azetidin-3-ol is reacted with acetyl chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF) solvent at low temperatures (-78 °C to room temperature). This reaction yields 1-(3-hydroxyazetidin-1-yl)ethan-1-one, a close precursor or synonymous compound to this compound, with yields reported around 14% to 82% depending on scale and purification methods. The process includes filtration of solids and purification via silica gel chromatography using methanol/ethyl acetate mixtures.Nucleophilic Substitution and Protection Strategies:

The hydroxyl group on the azetidine ring can be protected by reaction with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid, forming tetrahydropyranyl ethers. This protection facilitates subsequent reactions without interference from the hydroxyl group. The protected intermediates are purified by column chromatography.Base-Promoted Coupling Reactions:

Using strong bases such as potassium tert-butoxide in polar aprotic solvents like N,N-dimethylformamide (DMF), this compound can be coupled with other heterocyclic compounds or aromatic systems under inert atmosphere conditions. These reactions are typically conducted at room temperature overnight in sealed vials to ensure high purity and yield.

Industrial Scale Preparation

Industrial methods generally scale up the laboratory procedures with optimizations such as:

Use of Continuous Flow Reactors:

To improve yield, purity, and reproducibility, industrial synthesis often employs continuous flow chemistry setups, allowing precise control over reaction times, temperatures, and mixing, minimizing side reactions.Automated Systems for Purification:

Automated chromatographic systems and crystallization techniques are used to isolate the compound efficiently.Optimization of Reaction Parameters:

Variables such as solvent choice (e.g., acetonitrile, dichloromethane), base selection (potassium carbonate, triethylamine), and temperature control (from 0 °C to room temperature) are finely tuned to maximize product yield and minimize impurities.

Reaction Mechanisms and Chemical Transformations

The compound’s preparation involves several types of chemical transformations:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Acetylation | Acetyl chloride, triethylamine, THF, -78 °C to RT | Formation of 1-(3-hydroxyazetidin-1-yl)ethan-1-one |

| Protection | 3,4-dihydro-2H-pyran, p-toluenesulfonic acid, methylene chloride, RT, overnight | Tetrahydropyranyl ether-protected azetidine derivatives |

| Coupling | Potassium tert-butoxide, DMF, inert atmosphere, RT, overnight | Coupled azetidine derivatives with heterocycles |

| Purification | Silica gel chromatography (methanol/ethyl acetate) or C18 column (acetonitrile/water) | High purity target compound |

Summary Table of Key Preparation Steps and Yields

| Step Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation of Azetidin-3-ol | Acetyl chloride, triethylamine, THF, -78 °C to RT | 14 - 82 | Purified by silica gel column |

| Hydroxyl Protection | 3,4-dihydro-2H-pyran, p-toluenesulfonic acid, CH2Cl2, RT | Not specified | Column chromatography required |

| Coupling with Heterocycles | Potassium tert-butoxide, DMF, inert atmosphere, RT | 29 | Purified by C18 column |

| Industrial Scale Optimization | Continuous flow reactors, automated purification | Optimized | Enhanced yield and purity |

Research Findings and Practical Considerations

- The acetylation step is critical and sensitive to temperature; low temperatures prevent side reactions and decomposition.

- Protection of the hydroxyl group is necessary for multi-step syntheses involving reactive reagents to avoid unwanted side reactions.

- Base-mediated coupling reactions expand the compound’s utility as a building block for more complex pharmaceutical agents.

- Purification techniques such as silica gel chromatography and reverse-phase C18 columns are essential for isolating the compound with high purity suitable for medicinal chemistry applications.

- The compound’s dual functional groups (amino and hydroxyl) enable diverse chemical modifications, making it a versatile intermediate.

化学反応の分析

Types of Reactions

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and features both amino and hydroxyl functional groups that contribute to its reactivity and interaction with biological targets. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, 2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one serves as a crucial intermediate for the synthesis of pharmaceutical compounds. Its unique structure enables the development of new drugs targeting specific biological pathways. The compound may act as an inhibitor or modulator of enzymes or receptors due to its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Case Studies

- Antiviral Agents : Research has indicated that derivatives of this compound can exhibit antiviral properties, potentially leading to the development of new treatments for viral infections.

- Anticancer Activity : Certain analogs have shown promise in inhibiting tumor growth, making them candidates for further investigation in cancer therapy.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, which are essential for creating more complex structures.

Reaction Pathways

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Carbonyl group can be reduced to form alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Amino group participates in nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

These reactions highlight the compound's versatility as a synthetic building block in organic chemistry.

Biological Studies

This compound is significant in biological studies, particularly in understanding enzyme mechanisms and protein-ligand interactions. Its ability to interact with biomolecules makes it valuable for investigating biochemical pathways.

Applications in Research

- Enzyme Mechanism Studies : The compound can be used to probe enzyme activities and understand how specific inhibitors affect metabolic pathways.

- Protein-Ligand Interaction : Studies involving this compound can elucidate how ligands bind to proteins, providing insights into drug design.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for creating functional materials with enhanced characteristics.

Potential Uses

- Specialty Chemicals : It can be used to synthesize chemicals with specific functionalities required for various industrial applications.

- Materials Science : The compound's structural features may contribute to developing new materials with desirable mechanical or thermal properties.

作用機序

The mechanism of action of 2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural differences lie in the substituents attached to the ethanone backbone and the nitrogen-containing heterocycles. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparisons

*Calculated based on molecular formula.

Key Observations :

- Ring Size : The target compound’s 3-hydroxyazetidine (4-membered) imposes higher ring strain but reduced conformational flexibility compared to six-membered piperazine derivatives (e.g., compounds 23, 24).

- Polarity : Hydroxyl groups (target, compound ) enhance hydrophilicity, whereas methoxy (compound ) or halogenated (compound , bk-2C-B ) groups increase lipophilicity.

- Biological Relevance : Piperazine derivatives (e.g., 23, 24) are explored as antimicrobial candidates , while bk-2C-B is a psychoactive substance targeting serotonin receptors .

Physicochemical Properties and Solubility

- Lipophilicity : Aromatic substituents (e.g., phenyl in compound 23, pyridine in ) increase logP values, whereas hydroxyl groups lower them. For example, bk-2C-B’s bromo and methoxy groups contribute to its high lipophilicity, favoring blood-brain barrier penetration .

生物活性

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a compound with the molecular formula C5H10N2O2, classified as a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound has garnered interest in various fields of medicinal chemistry and biological research due to its potential role as a building block for pharmaceutical compounds and its applications in enzyme mechanisms and protein-ligand interactions.

The structure of this compound features both amino and hydroxyl functional groups, which enable it to engage in diverse chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial for its role in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially acting as inhibitors or modulators. This interaction can influence various biological pathways, including metabolic processes and signal transduction.

Medicinal Applications

Research indicates that this compound is being explored for several medicinal properties:

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme mechanisms, suggesting its potential as an enzyme inhibitor.

- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, although detailed investigations are required to confirm efficacy.

- Anticancer Potential : Its role in cancer treatment is being investigated, particularly through its effects on cell proliferation and apoptosis.

Data Table: Biological Activity Overview

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Enzyme Interaction Studies : Research has shown that derivatives of azetidine can significantly alter enzyme activity. For instance, compounds with similar structures have been demonstrated to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in metabolic syndrome treatments .

- Cytotoxicity Assessments : A study assessing the cytotoxic effects of thiazole derivatives revealed that structural modifications could enhance their activity against cancer cell lines like HT29 and Jurkat. The findings suggest that similar modifications in azetidine derivatives could yield potent anticancer agents .

- Antimicrobial Testing : Compounds structurally related to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-hydroxyazetidine and a suitably activated ethanone precursor (e.g., bromo- or chloroethanone derivatives). Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (40–60°C), and catalytic bases like triethylamine to enhance azetidine nucleophilicity . Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields high-purity product.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.0 ppm, multiplet) and the ethanone carbonyl carbon (δ ~205 ppm). The hydroxy group on azetidine may appear as a broad singlet at δ 1.5–2.5 ppm .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching theoretical calculations (e.g., NIST Chemistry WebBook validation) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The hydroxyazetidine group is prone to oxidation and hygroscopicity. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like azetidine ring-opening derivatives .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELXL for refinement, applying restraints for the hydroxyazetidine moiety to mitigate disorder. Key parameters:

- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors.

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonding networks (e.g., O–H···N interactions) stabilize the crystal lattice .

Q. What strategies address contradictory data in pharmacological studies, such as conflicting receptor binding affinities?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

- Data Triangulation : Combine in vitro results with molecular docking (e.g., AutoDock Vina) to predict binding poses.

- Statistical Rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch effects or solvent interference .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools (e.g., Schrödinger’s MetaSite) to identify probable Phase I/II metabolism sites. Key steps:

Substrate Preparation : Optimize 3D geometry with Gaussian 16 (DFT/B3LYP/6-31G*).

Enzyme Mapping : CYP450 isoforms (e.g., 3A4, 2D6) likely oxidize the azetidine ring.

Experimental Correlation : Validate predictions with LC-MS/MS analysis of hepatocyte incubations .

Methodological Notes

- Spectral Data : Cross-reference with NIST Standard Reference Database 69 for IR and MS .

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness in handling disordered moieties .

- Contradiction Analysis : Adopt iterative qualitative frameworks (e.g., member checking, triangulation) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。